molecular formula C14H12N4O B11176456 2-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]phenol

2-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]phenol

Cat. No.: B11176456
M. Wt: 252.27 g/mol
InChI Key: OQQXKAMPNNZRDA-UHFFFAOYSA-N
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Description

2-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]phenol is a chemical compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]phenol typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the triazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

2-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]phenol involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]phenol
  • 2-[5-(2-aminophenyl)-1H-1,2,4-triazol-4-yl]phenol
  • 2-[5-(2-aminophenyl)-1H-1,2,3-triazol-3-yl]phenol

Uniqueness

2-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]phenol is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

2-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]phenol

InChI

InChI=1S/C14H12N4O/c15-11-7-3-1-5-9(11)13-16-14(18-17-13)10-6-2-4-8-12(10)19/h1-8,19H,15H2,(H,16,17,18)

InChI Key

OQQXKAMPNNZRDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NN2)C3=CC=CC=C3O)N

Origin of Product

United States

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